molecular formula C12H12N4O B1482911 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 2097985-67-4

1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1482911
CAS No.: 2097985-67-4
M. Wt: 228.25 g/mol
InChI Key: QDVPAMIQQNSCDW-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound of significant interest in medicinal chemistry research, particularly in the synthesis of novel heterocyclic scaffolds. The molecular formula for this compound is C₁₂H₁₂N₄O, and it features a pyrazole ring substituted at the 1-position with a cyclopropylmethyl group and at the 3-position with a pyrazine ring, while bearing a reactive formyl group at the 4-position. This specific arrangement of nitrogen-containing heterocycles makes it a valuable precursor for the development of new molecular entities. Pyrazole derivatives are recognized for their wide spectrum of biological activities. Scientific literature indicates that compounds with pyrazole cores exhibit potent pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antitumor activities . The presence of the pyrazine heteroaromatic system can further modulate the compound's electronic properties and its potential to interact with biological targets. The aldehyde functional group is a key handle for further chemical transformation, enabling researchers to synthesize more complex molecules through condensation, nucleophilic addition, and cyclization reactions for structure-activity relationship (SAR) studies . Handling and Safety: While specific hazard data for this compound is not fully established, similar pyrazole-4-carbaldehyde derivatives are classified with warning signal words and may cause skin, eye irritation, or be harmful if swallowed . Researchers should consult the safety data sheet and conduct all procedures in a suitably controlled laboratory environment using appropriate personal protective equipment. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-pyrazin-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c17-8-10-7-16(6-9-1-2-9)15-12(10)11-5-13-3-4-14-11/h3-5,7-9H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVPAMIQQNSCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound can be conceptually divided into three main stages:

Formation of the Pyrazole Core with Cyclopropylmethyl Substitution

The 1-(cyclopropylmethyl) substitution on the pyrazole nitrogen is commonly introduced via alkylation of the pyrazole nitrogen using cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions. This step ensures selective N-alkylation at the 1-position of the pyrazole ring.

  • Typical conditions: Use of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or DMSO) to promote nucleophilic substitution.
  • Outcome: Formation of 1-(cyclopropylmethyl)pyrazole intermediate.

Formylation at the 4-Position of Pyrazole

The installation of the aldehyde group at the 4-position of the pyrazole ring is typically accomplished via the Vilsmeier-Haack reaction , a classical and effective method for formylation of electron-rich heterocycles.

  • Reagents: Phosphorus oxychloride (POCl3) and dimethylformamide (DMF) are reacted to generate the Vilsmeier reagent in situ.
  • Mechanism: Electrophilic substitution occurs at the 4-position of the pyrazole ring, introducing the formyl group.
  • Conditions: The reaction is usually carried out at low temperatures initially, then warmed to promote formylation.
  • Work-up: Hydrolysis of the intermediate iminium salt yields the aldehyde.

This method has been successfully applied to pyrazole derivatives bearing various substituents, including N-alkyl and aryl groups, and is expected to be effective for the cyclopropylmethyl and pyrazin-2-yl substituted pyrazole as well.

Representative Synthetic Route Summary

Step Reaction Type Key Reagents/Conditions Product Intermediate
1 N-Alkylation Cyclopropylmethyl bromide, K2CO3, DMF 1-(cyclopropylmethyl)pyrazole
2 Cross-coupling (Suzuki) Pd catalyst, pyrazin-2-yl boronic acid, base 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)pyrazole
3 Vilsmeier-Haack formylation POCl3, DMF, low to moderate temperature 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde

Detailed Research Findings and Notes

  • Vilsmeier-Haack Reaction Specificity: This reaction is highly regioselective for the 4-position of pyrazole rings due to electronic factors and has been validated for similar pyrazole-4-carbaldehyde derivatives. It tolerates various substituents including heteroaryl groups, such as pyrazinyl.

  • Metal-Catalyzed Coupling Efficiency: Suzuki coupling is a robust method for introducing heteroaryl substituents like pyrazin-2-yl onto pyrazole rings. The choice of palladium catalyst and ligands, as well as reaction conditions (temperature, base), influences yield and selectivity.

  • Purification and Characterization: The final aldehyde compound is typically purified by column chromatography and characterized by NMR, IR, and mass spectrometry. Crystallographic studies of related pyrazole-4-carbaldehydes have shown stable hydrogen bonding networks and confirm the aldehyde placement.

  • Alternative Routes: While the above method is the most straightforward, alternative synthetic routes may involve the construction of the pyrazole ring from substituted hydrazines and β-diketones or α,β-unsaturated carbonyl compounds bearing the pyrazin-2-yl substituent, followed by selective N-alkylation and formylation.

Summary Table of Preparation Methods

Preparation Step Methodology Advantages Challenges
N-Alkylation Alkylation with cyclopropylmethyl halide Straightforward, high selectivity Requires control to avoid overalkylation
Pyrazin-2-yl Introduction Suzuki-Miyaura cross-coupling High yield, broad substrate scope Sensitive to moisture and air; catalyst cost
Formylation Vilsmeier-Haack reaction Regioselective, widely applicable Requires careful temperature control; POCl3 handling

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and pyrazine rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carbaldehyde derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs from the evidence:

Table 1: Structural and Functional Comparison of Pyrazole-4-Carbaldehyde Derivatives

Compound Name Substituents (1- and 3-positions) Key Biological Activities Synthesis Method Reference Evidence
1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde Cyclopropylmethyl, pyrazinyl Anticipated: Antimicrobial, anti-inflammatory (based on analogs) Likely Vilsmeier-Haack reaction -
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4a-e) Benzoyl, phenyl Antioxidant (IC50: 12–18 µM), anti-inflammatory (65–72% inhibition at 50 mg/kg) Vilsmeier-Haack reaction
1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-Isopropylbenzyl, 4-fluorophenyl Antimicrobial (P. aeruginosa: MIC = 8 µg/mL; S. aureus: MIC = 16 µg/mL) Cyclocondensation
1-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde 4-Chlorophenyl, thiophen-2-yl Antibacterial (comparable to streptomycin; MIC = 4–8 µg/mL) Hydrazone cyclization
1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde Methyl, pyrazinyl Structural analog: Potential CNS activity (unreported in evidence) Not specified
1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde 4-Methoxyphenyl, 4-nitrophenyl Anticipated: Anti-inflammatory, antimicrobial (electron-withdrawing NO2 enhances activity) Substituted hydrazide synthesis

Key Findings from Comparison

Substituent Effects on Bioactivity: Electron-donating groups (e.g., -OCH3, -OH) at the para position of aromatic rings enhance antioxidant and anti-inflammatory activities. For example, 1-Benzoyl-3-(4-hydroxyphenyl) derivatives (4e) showed near-standard activity in scavenging free radicals . Electron-withdrawing groups (e.g., -NO2, -Cl) improve antimicrobial potency. The 4-nitrobenzoyl derivative (4d) exhibited stronger activity against Gram-negative bacteria due to increased electrophilicity .

Impact of the Cyclopropylmethyl Group :

  • The cyclopropylmethyl substituent is a sterically compact, lipophilic group. Similar compounds with small alkyl groups (e.g., methyl in ) show moderate bioactivity, but the cyclopropane ring’s rigidity may confer metabolic stability and enhanced target binding .

Synthetic Pathways :

  • Most analogs were synthesized via Vilsmeier-Haack cyclization (e.g., 1-Benzoyl-3-phenyl derivatives) or hydrazone cyclization (e.g., thiophene-containing analogs) . The target compound likely follows a similar route, substituting cyclopropylmethyl hydrazide in the initial step.

Table 2: Spectral Data Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Aldehyde Proton, δ ppm) Molecular Formula Reference Evidence
1-Benzoyl-3-(3-nitrophenyl)-4-carbaldehyde 1633 (CHO), 1640 (C=O) 9.17–9.24 (s, 1H) C17H11N3O4
1-(4-Chlorophenyl)-3-(thiophen-2-yl)-4-carbaldehyde 1670 (CHO) 9.5 (s, 1H) C14H9ClN2OS
1-Methyl-3-(pyrazin-2-yl)-4-carbaldehyde Not reported Not reported C9H8N4O

Biological Activity

1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects. This article explores the biological activity of this specific compound, detailing its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H11N5O\text{C}_{12}\text{H}_{11}\text{N}_5\text{O}

Molecular Weight: 225.25 g/mol
CAS Number: 2098005-46-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyrazole ring allows for hydrogen bonding and π-π interactions with macromolecules, enhancing its binding affinity and specificity. The cyclopropylmethyl and pyrazin-2-yl groups contribute to the overall pharmacological profile by influencing the compound's lipophilicity and electronic properties, which are crucial for biological interactions.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell death.

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. Research has demonstrated that compounds in this class can inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. In vitro studies have shown that this compound can significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), markers associated with inflammation.

Antitumor Activity

The potential antitumor effects of pyrazole derivatives have been explored in several studies. The compound has been evaluated for its ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators. Notably, some derivatives have shown promising results in inhibiting tumor growth in preclinical models.

Case Studies

Study Findings Reference
In vitro evaluation of antimicrobial activityDemonstrated significant inhibition against E. coli and S. aureus
Anti-inflammatory activity assessmentReduced TNF-α and IL-6 levels in cell cultures
Antitumor effects in cancer cell linesInduced apoptosis and inhibited proliferation

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. A common method includes the reaction between cyclopropylmethyl hydrazine and pyrazin-2-carbaldehyde under controlled conditions, often utilizing catalysts to enhance yield and purity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
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1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde

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